Cas no 28177-79-9 (2-hydroxy-3-nitro-benzonitrile)

2-hydroxy-3-nitro-benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,2-hydroxy-3-nitro-
- 2-HYDROXY-3-NITRO-BENZONITRILE
- 2-HYDROXY-3-NITROBENZONITRILE
- 2-hydroxy-3-nitrobenzenecarbonitrile
- 2-Hydroxy-3-nitro-benzonitril
- 2-nitro-6cyanophenol
- 2-nitro-6-cyanophenol
- 3-Nitro-salicylsaeurenitril
- 6-Nitro-2-cyan-phenol
- AG-E-90270
- CTK4G0976
- SBB046679
- SureCN1344484
- 3-Nitro-2-hydroxybenzonitrile
- SY109264
- AKOS005169401
- FT-0691705
- SCHEMBL1344484
- 28177-79-9
- Benzonitrile, 2-?hydroxy-?3-?nitro-
- AKOS015922432
- 6-cyano-2-nitrophenol
- GS-6069
- ZUOCMGGILLTISV-UHFFFAOYSA-N
- DTXSID70499462
- AMY28360
- I11278
- EN300-88382
- CS-0102183
- MFCD00234257
- STL414779
- DA-26139
- 2-hydroxy-3-nitro-benzonitrile
-
- MDL: MFCD00234257
- インチ: InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H
- InChIKey: ZUOCMGGILLTISV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N
計算された属性
- せいみつぶんしりょう: 164.02222
- どういたいしつりょう: 164.02219199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 89.8Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 265.1±30.0 ºC (760 Torr),
- フラッシュポイント: 114.1±24.6 ºC,
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 87.16
- じょうきあつ: No data available
2-hydroxy-3-nitro-benzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
2-hydroxy-3-nitro-benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB460429-250mg |
2-Hydroxy-3-nitrobenzonitrile, 95%; . |
28177-79-9 | 95% | 250mg |
€86.40 | 2024-08-03 | |
abcr | AB460429-1g |
2-Hydroxy-3-nitrobenzonitrile, 95%; . |
28177-79-9 | 95% | 1g |
€116.20 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-10g |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 10g |
¥3437 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0775-5G |
2-hydroxy-3-nitro-benzonitrile |
28177-79-9 | 95% | 5g |
¥ 1,933.00 | 2023-04-13 | |
Ambeed | A690455-250mg |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 250mg |
$15.0 | 2025-02-25 | |
Apollo Scientific | OR940693-1g |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 1g |
£44.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-100mg |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 100mg |
¥148 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-250mg |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 250mg |
¥250 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-1g |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 1g |
¥574 | 2023-04-14 | |
Enamine | EN300-88382-0.5g |
2-hydroxy-3-nitrobenzonitrile |
28177-79-9 | 98% | 0.5g |
$188.0 | 2023-09-01 |
2-hydroxy-3-nitro-benzonitrile 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
2-hydroxy-3-nitro-benzonitrileに関する追加情報
Introduction to 2-hydroxy-3-nitro-benzonitrile (CAS No. 28177-79-9)
2-hydroxy-3-nitro-benzonitrile, identified by its Chemical Abstracts Service (CAS) number 28177-79-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a nitro and hydroxyl substituent on a benzene ring with a nitrile group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a conjugated system of double bonds and functional groups, contributes to its reactivity and potential applications in various chemical transformations.
The structure of 2-hydroxy-3-nitro-benzonitrile is of particular interest due to its ability to participate in multiple types of reactions, including nucleophilic aromatic substitution, reduction, and condensation reactions. These reactions are pivotal in the synthesis of more complex molecules, making this compound a versatile building block in organic synthesis. The presence of both electron-withdrawing (nitro and nitrile groups) and electron-donating (hydroxyl group) functionalities allows for fine-tuning of reactivity, enabling chemists to tailor reactions for specific applications.
In recent years, research has highlighted the role of 2-hydroxy-3-nitro-benzonitrile in the development of novel pharmaceuticals. Its derivatives have been explored as potential candidates for treating various diseases, including inflammatory disorders and infectious diseases. The nitro group, in particular, can be reduced to an amine, which can then be further functionalized to produce bioactive molecules. This transformation is particularly relevant in medicinal chemistry, where the introduction of amine groups often enhances binding affinity to biological targets.
Moreover, the applications of 2-hydroxy-3-nitro-benzonitrile extend beyond pharmaceuticals into the realm of materials science. The compound's ability to form stable complexes with metals has led to its investigation as a ligand in catalytic systems. These metal complexes have shown promise in facilitating various chemical reactions, including cross-coupling reactions that are essential for constructing complex organic molecules. The hydroxyl and nitrile groups provide coordination sites for metal ions, while the nitro group can participate in redox processes, making this compound a multifunctional tool in catalysis.
Recent advancements in synthetic methodologies have further expanded the utility of 2-hydroxy-3-nitro-benzonitrile. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at specific positions on the benzene ring. This flexibility has allowed researchers to generate libraries of derivatives with tailored properties for drug discovery and material design. Additionally, computational studies have been employed to predict the reactivity and stability of different derivatives, aiding in the rational design of synthetic routes.
The pharmaceutical applications of 2-hydroxy-3-nitro-benzonitrile derivatives continue to evolve with new discoveries. Researchers have reported on its role as a precursor in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The nitro group can be selectively reduced or transformed into other functional groups, allowing for the creation of molecules with high selectivity and potency. Furthermore, the hydroxyl group provides a site for further derivatization, enabling the development of prodrugs that enhance bioavailability or target specific tissues.
In materials science, 2-hydroxy-3-nitro-benzonitrile has been explored as a precursor for high-performance polymers. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength. The conjugated system present in this compound also makes it suitable for applications in organic electronics, where charge transport properties are crucial. Researchers have investigated its use in producing conductive polymers and organic semiconductors, which are components in flexible electronics and optoelectronic devices.
The synthetic pathways for 2-hydroxy-3-nitro-benzonitrile involve multiple steps that require careful optimization to ensure high yield and purity. Common starting materials include nitration followed by hydrolysis or condensation reactions with cyanide sources. Advances in green chemistry have also influenced its synthesis by promoting solvent-free conditions or using biocatalysts to minimize environmental impact. These innovations align with global efforts to develop sustainable chemical processes that reduce waste and energy consumption.
Future research directions for 2-hydroxy-3-nitro-benzonitrile may focus on expanding its applications into nanotechnology and biomedicine. For example, its derivatives could be functionalized as contrast agents for medical imaging or as carriers for drug delivery systems. The ability to precisely modify its structure opens up possibilities for creating smart materials that respond to biological stimuli or environmental changes. Such developments could revolutionize diagnostics and therapeutic interventions.
In conclusion, 2-hydroxy-3-nitro-benzonitrile (CAS No. 28177-79-9) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable participation in diverse chemical transformations, making it an invaluable intermediate for synthetic chemists. As research continues to uncover new methodologies and applications, 2-hydroxy-3-nitro-benzonitrile will undoubtedly remain at the forefront of innovation in organic chemistry.
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